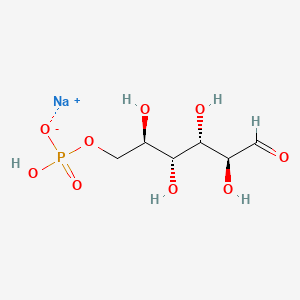

Sodium mannose 6-phosphate

Description

Historical Context of Mannose 6-Phosphate Pathway Elucidation

The journey to understanding the mannose 6-phosphate pathway began in the late 1970s and early 1980s. numberanalytics.com Researchers observed that enzymes destined for the lysosome, a cellular organelle responsible for degradation and recycling, were marked with a specific signal for sorting and delivery. numberanalytics.com This marker was later identified as mannose 6-phosphate. numberanalytics.com

Key discoveries revealed that the M6P tag is added to lysosomal enzymes, known as acid hydrolase precursors, in the cis-Golgi apparatus. wikipedia.org This process involves a two-step enzymatic reaction catalyzed by UDP-N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase) and α-N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase. nih.govnih.gov The first enzyme, GlcNAc-1-phosphotransferase, recognizes the hydrolases and adds a GlcNAc-1-phosphate group to specific mannose residues on their N-linked oligosaccharides. numberanalytics.comnih.govnih.gov The second enzyme then removes the GlcNAc moiety, leaving the exposed M6P tag. numberanalytics.comnih.gov

Further research identified the receptors responsible for recognizing this tag. Two distinct mannose 6-phosphate receptors (MPRs) were discovered: the cation-dependent M6P receptor (CD-M6PR) and the cation-independent M6P receptor (CI-M6PR), also known as the insulin-like growth factor II receptor (IGF2R). nih.govnumberanalytics.comnih.govwikipedia.org These receptors, located in the trans-Golgi network, bind to the M6P-tagged proteins. wikipedia.orgnih.gov This binding event initiates the packaging of the lysosomal enzymes into clathrin-coated vesicles for transport. nih.govnih.gov

Fundamental Role of Mannose 6-Phosphate as a Sorting Signal in Intracellular Trafficking

The mannose 6-phosphate tag serves as a critical sorting signal, ensuring the accurate delivery of over 60 different acid hydrolases to the lysosomes. wikipedia.orgnih.govm6ptherapeutics.com Once tagged in the cis-Golgi, these enzymes travel to the trans-Golgi network. wikipedia.org Here, at a pH of approximately 6.5-6.7, the M6P moiety is recognized and bound by the M6P receptors. wikipedia.orgyoutube.com

This binding event is crucial for segregating the lysosomal enzymes from other proteins destined for secretion or other organelles. nih.gov The receptor-ligand complexes are then concentrated into clathrin-coated pits, which bud off from the trans-Golgi network to form transport vesicles. nih.govnih.gov These vesicles then travel to and fuse with late endosomes. wikipedia.org

The acidic environment of the late endosomes (pH around 6.0) causes the dissociation of the M6P tag from its receptor. wikipedia.orgyoutube.com The now-free enzymes are subsequently delivered to the lysosomes, their final destination. wikipedia.org The M6P receptors, in turn, are recycled back to the trans-Golgi network for further rounds of transport. wikipedia.orgyoutube.com This efficient sorting and transport mechanism is vital for maintaining cellular homeostasis, as the lysosomal enzymes play a critical role in the degradation of cellular waste and foreign materials. numberanalytics.com

Interactive Data Table: Properties of Sodium Mannose 6-Phosphate

| Property | Value | Source |

| Molecular Formula | C₆H₁₂NaO₉P | nih.govscbt.com |

| Molecular Weight | 282.12 g/mol | nih.govscbt.comsigmaaldrich.com |

| CAS Number | 70442-25-0 | nih.govscbt.comsigmaaldrich.com |

| Appearance | White to off-white powder | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+1/p-1/t3-,4-,5-,6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHLNVXMRZXIII-MVNLRXSJSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)(O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NaO9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021526 |

Source

|

| Record name | Sodium mannose 6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70442-25-0 |

Source

|

| Record name | Sodium mannose 6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070442250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium mannose 6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM MANNOSE 6-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Q39V6076 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Post Translational Modification to Generate Mannose 6 Phosphate Markers

GlcNAc-1-Phosphotransferase (GNPT)

GlcNAc-1-phosphotransferase (GNPT) is the key enzyme that initiates the M6P tagging process, recognizing and selectively phosphorylating lysosomal hydrolases. nih.govresearchgate.net

Subunit Composition and Gene Products (GNPTAB, GNPTG)

Human GNPT is a heterohexameric complex with a molecular weight of approximately 540 kDa, composed of two alpha (α), two beta (β), and two gamma (γ) subunits (α2β2γ2). nih.govnih.govmdpi.com These subunits are encoded by two separate genes.

GNPTAB Gene : This gene, located on chromosome 12, encodes a large precursor protein that is subsequently cleaved to form the α and β subunits. medlineplus.govmedlineplus.govsinobiological.com The precursor protein undergoes proteolytic cleavage by site-1 protease (S1P) within the Golgi apparatus to generate the mature, catalytically active α and β subunits. mdpi.combiorxiv.orgekb.eg

GNPTG Gene : This gene, found on chromosome 16, provides the instructions for producing the soluble γ subunit. medlineplus.govwikipedia.orgsinobiological.com

The assembly of these six subunits into the functional complex occurs in the endoplasmic reticulum before it is transported to the Golgi apparatus for activation. ekb.eg

Table 1: Subunit Composition and Gene Products of GlcNAc-1-Phosphotransferase

| Subunit | Gene Product | Gene Location | Function |

| Alpha (α) | GNPTAB | Chromosome 12 | Part of the catalytic core; involved in substrate recognition and catalysis. medlineplus.govselfdecode.compnas.org |

| Beta (β) | GNPTAB | Chromosome 12 | Part of the catalytic core; derived from the same precursor as the α subunit. medlineplus.govselfdecode.com |

| Gamma (γ) | GNPTG | Chromosome 16 | Soluble, regulatory subunit that enhances the phosphorylation of a subset of hydrolases. medlineplus.govwikipedia.orgnih.gov |

Catalytic Mechanism and Substrate Specificity for Mannose Phosphorylation

The catalytic action of GNPT is the first and rate-limiting step in the formation of the M6P marker. biorxiv.orgresearchgate.net The enzyme transfers a GlcNAc-1-phosphate group from the donor substrate, UDP-GlcNAc, to the C-6 hydroxyl position of specific mannose residues on the high-mannose N-glycans of lysosomal hydrolases. nih.govresearchgate.net

A crucial feature of GNPT is its remarkable substrate specificity. It must distinguish the approximately 60-70 soluble lysosomal enzymes from hundreds of other non-lysosomal glycoproteins that also transit through the Golgi and possess similar high-mannose glycans. researchgate.netresearchgate.netjmb.or.kr This specificity is not based on the glycan structure alone but on a conformation-dependent protein determinant present on the surface of the lysosomal hydrolases. pnas.orgjmb.or.kr The α/β subunits are primarily responsible for recognizing this protein patch. pnas.org The DNA methyltransferase-associated protein (DMAP) interaction domain within the α subunit has been identified as a key module for this selective substrate recognition. pnas.org

The catalytic mechanism is proposed to be a one-step transfer. pnas.org Recent structural studies reveal that the enzyme fluctuates between an inactive and an active state. nih.govnih.gov The binding of a lysosomal hydrolase to the enzyme locks it in the active conformation, which unblocks access to the catalytic site for the hydrolase's N-linked glycans, ensuring that only these specific enzymes are phosphorylated. nih.govnih.gov While the α/β subunits form the catalytic core, the γ subunit enhances the phosphorylation of a subset of these hydrolases, acting as a regulatory component. nih.govmdpi.com

N-acetylglucosamine-1-Phosphodiester α-N-acetylglucosaminidase (Uncovering Enzyme, UCE)

Following the action of GNPT, the newly modified lysosomal hydrolase bears a "covered" phosphate (B84403) group (GlcNAc-α-P-mannose). sigmaaldrich.comwikipedia.org The second step in the pathway is the removal of this covering N-acetylglucosamine (GlcNAc) moiety. This reaction is catalyzed by N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, commonly referred to as the Uncovering Enzyme (UCE). nih.govpnas.orggenecards.org

UCE is a type I transmembrane glycoprotein (B1211001) that functions as a homotetramer. sigmaaldrich.comresearchgate.net It cleaves the phosphodiester bond between the GlcNAc and the phosphate, exposing the terminal mannose 6-phosphate residue. nih.govwikipedia.org This final M6P tag is the signal that is recognized by M6P receptors for transport to the lysosome. nih.gov UCE is synthesized as an inactive proenzyme and is activated by the endoprotease furin within the trans-Golgi network, which ensures its activity is confined to the correct cellular compartment. researchgate.netnih.gov

Intracellular Localization and Regulation of Mannose 6-Phosphate Tagging within the Golgi Apparatus

The synthesis of the M6P marker is a spatially organized process within the Golgi apparatus.

Localization : The process initiates in the cis-Golgi, where the GNPT complex resides. pnas.orgfrontiersin.orgembopress.org The selective phosphorylation of lysosomal enzymes occurs in this compartment. frontiersin.org After phosphorylation, the hydrolases, now bearing the covered M6P tag, continue their transit through the Golgi stack. The Uncovering Enzyme (UCE) is localized to the trans-Golgi network (TGN). sigmaaldrich.comwikipedia.orgnih.gov It is in this later Golgi compartment that the GlcNAc cap is removed, exposing the mature M6P signal. frontiersin.org This spatial separation ensures that the two enzymatic steps occur sequentially. mdpi.com

Regulation : The regulation of M6P tagging is critical for cellular homeostasis. The primary point of regulation is the substrate recognition by GNPT. nih.govnih.gov The enzyme's ability to selectively bind to a unique structural motif on lysosomal hydrolases ensures that only the correct proteins are marked. nih.govnih.gov The activation of GNPT is dependent on the proteolytic cleavage of its α/β precursor by S1P, a prerequisite for its catalytic function. mdpi.com Furthermore, the localization of UCE and its activation by furin in the TGN prevents premature uncovering of the M6P tag in earlier Golgi compartments. researchgate.netnih.gov This compartmentalization and sequential activation ensure the fidelity and efficiency of the lysosomal targeting pathway. frontiersin.orgnih.gov

Mannose 6 Phosphate Receptor Systems and Ligand Recognition

Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR/IGF2R)

The CI-MPR, also known as the Insulin-like Growth Factor II Receptor (IGF2R), is a large, multifunctional type I transmembrane glycoprotein (B1211001). biorxiv.orgresearchgate.net It is considered the primary receptor for lysosomal enzyme trafficking due to its efficiency and ability to bind a wider range of ligands compared to its cation-dependent counterpart. biorxiv.orgnih.gov Its crucial role is underscored by the fact that mice lacking the CI-MPR gene die at birth. biorxiv.org

The CI-MPR is a substantial molecule with a molecular weight of approximately 300 kDa. wikipedia.org Its structure consists of a large N-terminal extracytoplasmic domain, a single transmembrane segment, and a short C-terminal cytoplasmic tail. wikipedia.orgnih.gov The most striking feature of its extracytoplasmic region is the presence of 15 contiguous, homologous domains known as Mannose 6-Phosphate Receptor Homology (MRH) domains. wikipedia.orgnih.govpnas.org These domains share a similar size of about 150 amino acid residues each and exhibit between 14% and 38% sequence identity. wikipedia.org

Crucially, the receptor possesses four distinct carbohydrate-binding sites located within MRH domains 3, 5, 9, and 15. biorxiv.orgresearchgate.netnih.gov Domains 3 and 9 are responsible for high-affinity binding to M6P. wikipedia.orgnih.gov Interdomain interactions have been shown to be important for stabilizing the binding pockets; for instance, domain 1 helps stabilize the binding pocket of domain 3. biorxiv.org

| Feature | Description |

| Molecular Weight | ~300 kDa wikipedia.org |

| Type | Type I integral membrane protein nih.gov |

| Extracytoplasmic Region | Composed of 15 contiguous Mannose 6-Phosphate Receptor Homology (MRH) domains wikipedia.orgnih.govpnas.org |

| MRH Domain Size | ~150 amino acid residues per domain wikipedia.orgnih.gov |

| M6P Binding Sites | Located in MRH domains 3, 5, 9, and 15 biorxiv.orgresearchgate.netnih.gov |

| Oligomeric State | Exists mainly as a dimer in the membrane wikipedia.org |

The multiple binding sites of the CI-MPR allow it to recognize a diverse array of phosphorylated glycan structures. wikipedia.org This versatility is key to its function. While the four essential amino acids (Gln, Arg, Glu, and Tyr) for mannose recognition are conserved across MRH domains, specificity for phosphomonoesters versus phosphodiesters is conferred by other residues. nih.gov

The receptor's domains exhibit distinct specificities:

Domains 3 and 9 bind with high affinity to the phosphomonoester, Man-6-P. wikipedia.orgoup.com

Domain 5 is unique in that it preferentially binds the phosphodiester, Man-P-GlcNAc. wikipedia.orgnih.govconicet.gov.ar This serves as a cellular safety mechanism, enabling the receptor to capture lysosomal enzymes that have not been fully processed by the uncovering enzyme. wikipedia.orgnih.gov

Domain 15 has been identified as a fourth carbohydrate-recognition site capable of binding both phosphomonoesters and phosphodiesters. oup.com

This composite of distinct binding sites allows the CI-MPR to efficiently interact with the heterogeneous population of phosphorylated N-glycans found on newly synthesized lysosomal enzymes. nih.gov

| MRH Domain | Ligand Specificity | Function |

| Domain 3 | High affinity for Man-6-P (phosphomonoester) wikipedia.orgoup.com | Primary binding site for mature lysosomal enzymes. |

| Domain 5 | High affinity for Man-P-GlcNAc (phosphodiester) wikipedia.orgnih.govconicet.gov.ar | Binds incompletely processed lysosomal enzymes. wikipedia.orgnih.gov |

| Domain 9 | High affinity for Man-6-P (phosphomonoester) wikipedia.orgnih.gov | Primary binding site for mature lysosomal enzymes. |

| Domain 15 | Binds both Man-6-P and Man-P-GlcNAc oup.com | Contributes to the broad recognition of phosphorylated ligands. |

Beyond its role in lysosomal trafficking, the CI-MPR is a multifunctional receptor that binds several ligands not containing the M6P signal. biorxiv.orgnih.gov The most prominent of these is Insulin-like Growth Factor II (IGF-II), which is why the receptor is also named the IGF2R. researchgate.netjneurosci.org

The binding site for IGF-II is located in domain 11 and is distinct from the M6P binding sites. biorxiv.orgwikipedia.orgportlandpress.com Importantly, the binding of IGF-II and M6P-containing ligands are not mutually exclusive; a single receptor can bind both types of ligands simultaneously. nih.govoncotarget.com A key function of this interaction is the internalization and subsequent lysosomal degradation of extracellular IGF-II, which restricts its bioavailability and allows the receptor to act as a tumor suppressor. biorxiv.orgportlandpress.comoncotarget.com Other non-M6P ligands that interact with the CI-MPR include the urokinase-type plasminogen activator receptor (uPAR) and retinoic acid. nih.gov

| Ligand | Binding Site on CI-MPR | Biological Consequence |

| Insulin-like Growth Factor II (IGF-II) | Domain 11 biorxiv.orgwikipedia.orgportlandpress.com | Internalization and degradation, regulating cell growth. nih.govoncotarget.com |

| Urokinase-type Plasminogen Activator Receptor (uPAR) | Not fully specified nih.gov | Implicated in proteolysis regulation at the cell surface. |

| Retinoic Acid | Not fully specified nih.gov | Potential role in developmental signaling. |

| Plasminogen | Not fully specified biorxiv.org | May regulate pericellular proteolysis. |

Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR)

The Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR) is the smaller of the two M6P receptors and works in concert with the CI-MPR to ensure efficient lysosomal enzyme sorting. wikipedia.org It is a type I transmembrane protein with a molecular weight of about 46 kDa and functions predominantly as a homodimer. wikipedia.orgwikipedia.orgebi.ac.uk

Each monomer of the CD-MPR consists of a 157-amino acid extracytoplasmic/lumenal domain, a single transmembrane helix, and a short cytoplasmic tail. wikipedia.org The extracytoplasmic portion contains a single M6P-binding site within one MRH domain. conicet.gov.arebi.ac.uk The structure of each monomer forms a flattened β-barrel composed of nine anti-parallel β-strands. ebi.ac.uk

The receptor was named "cation-dependent" because early purification studies showed that its ability to bind to phosphomannosyl affinity columns required the presence of divalent cations. oup.comoup.com While cations are not absolutely essential for ligand binding, their presence significantly enhances binding affinity. wikipedia.orgoup.com Divalent cations, particularly Mn²⁺, increase the binding affinity for lysosomal enzymes by 2- to 4-fold. oup.comwikipedia.orgoup.com This effect is attributed to a specific aspartic acid residue (Asp-103) in the binding pocket of the CD-MPR, which is not present in the CI-MPR. nih.govoup.com The negative charge of this residue creates an unfavorable electrostatic interaction with the phosphate (B84403) group of M6P, and the divalent cation acts as a shield to neutralize this repulsion, thereby promoting higher affinity binding. nih.govoup.com

| Feature | Description |

| Molecular Weight | ~46 kDa wikipedia.orgwikipedia.org |

| Type | Type I integral membrane protein wikipedia.org |

| Extracytoplasmic Region | Contains a single Mannose 6-Phosphate Receptor Homology (MRH) domain per monomer conicet.gov.arebi.ac.uk |

| Oligomeric State | Functions as a stable homodimer ebi.ac.uk |

| Cation Effect | Binding affinity is enhanced 2- to 4-fold by divalent cations (e.g., Mn²⁺) oup.comoup.com |

| Key Residues | Gln-66, Arg-111, Glu-133, and Tyr-143 are essential for carbohydrate binding. Asp-103 mediates cation dependence. oup.com |

Receptor Trafficking and Recycling within the Endosomal-Lysosomal System

The trafficking of both M6P receptors is a highly regulated, cyclic process that ensures the continuous delivery of hydrolases to lysosomes. conicet.gov.arnih.gov The journey begins in the trans-Golgi network (TGN), where the receptors bind to their M6P-tagged cargo at a pH of approximately 6.4-6.5. nih.govconicet.gov.arwikipedia.org

The receptor-ligand complexes are then incorporated into clathrin-coated vesicles, which bud off from the TGN. conicet.gov.arwikipedia.org These vesicles are transported and fuse with late endosomes, which are acidic pre-lysosomal compartments. conicet.gov.arbiologists.com The lower pH of the late endosomes (below pH 5.8) causes the M6P ligand to dissociate from the receptor. ebi.ac.ukoup.com

Once the cargo is released, the now-unoccupied receptors are sorted into vesicles that bud from the endosome and are recycled back to the TGN, ready to begin another round of transport. conicet.gov.arwikipedia.orgbiologists.com The soluble hydrolases continue to the lysosomes, where they perform their degradative functions. conicet.gov.ar The CI-MPR also follows a more complex route that includes trafficking from the plasma membrane through sorting endosomes and an endocytic recycling compartment before returning to the TGN or late endosomes. nih.govresearchgate.net This allows the CI-MPR to internalize extracellular M6P-tagged ligands and other molecules like IGF-II. conicet.gov.arnih.gov

| Step | Location | pH | Key Event |

| 1. Ligand Binding | Trans-Golgi Network (TGN) | ~6.4 - 6.5 nih.govconicet.gov.ar | MPRs bind to M6P-tagged lysosomal hydrolases. |

| 2. Vesicle Transport | Cytosol | N/A | Receptor-ligand complexes are packaged into clathrin-coated vesicles. conicet.gov.arwikipedia.org |

| 3. Fusion & Cargo Release | Late Endosomes | < 5.8 ebi.ac.ukoup.com | Acidic pH causes dissociation of hydrolases from MPRs. |

| 4. Receptor Recycling | Late Endosomes to TGN | Variable | Unbound MPRs are sorted into vesicles and transported back to the TGN. conicet.gov.arwikipedia.orgbiologists.com |

| 5. Hydrolase Delivery | Lysosomes | ~5.0 - 5.5 oup.com | Hydrolases are delivered to lysosomes to perform their function. |

| 6. Endocytosis (CI-MPR) | Plasma Membrane to Endosomes | Variable | CI-MPR internalizes extracellular ligands (e.g., IGF-II, stray hydrolases). conicet.gov.arnih.gov |

Physiological Significance of Mannose 6 Phosphate in Lysosomal Biogenesis and Cellular Homeostasis

Directed Transport of Lysosomal Hydrolases to the Lysosome

The proper functioning of lysosomes, which are responsible for the degradation and recycling of cellular waste, is critically dependent on the accurate delivery of a host of digestive enzymes known as acid hydrolases. rupress.org The M6P-dependent pathway is the primary mechanism for transporting these newly synthesized enzymes from the Golgi apparatus to the lysosomes. researchgate.netembopress.org This intricate process ensures that these potent enzymes are sequestered within the lysosome, preventing unwanted degradation of other cellular components. nih.gov

The journey of a lysosomal hydrolase begins in the endoplasmic reticulum, after which it moves to the Golgi apparatus for further modification. researchgate.net Here, a unique molecular tag, the mannose 6-phosphate moiety, is added to the N-linked oligosaccharides of these enzymes. wikipedia.org This tagging is a two-step enzymatic process. First, the enzyme UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (also known as GlcNAc-1-phosphotransferase or GNPT) attaches N-acetylglucosamine-1-phosphate to specific mannose residues on the hydrolase in the cis-Golgi. nih.govpnas.org Subsequently, the enzyme N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, or "uncovering enzyme" (UCE), removes the N-acetylglucosamine, exposing the M6P recognition marker in the trans-Golgi network. nih.govpnas.org

Once tagged with M6P, the hydrolases are recognized and bound by mannose 6-phosphate receptors (MPRs) in the trans-Golgi network at a pH of approximately 6.5–6.7. wikipedia.orgfrontiersin.org There are two main types of MPRs: the cation-independent mannose 6-phosphate receptor (CI-M6PR) and the cation-dependent mannose 6-phosphate receptor (CD-M6PR). researchgate.netnih.gov These receptors, with the bound hydrolases, are then packaged into clathrin-coated vesicles that bud off from the trans-Golgi network and travel to late endosomes. researchgate.net The acidic environment of the late endosomes (pH around 6.0) facilitates the dissociation of the hydrolase from the receptor. wikipedia.org The now-free hydrolase is transported to the lysosome, while the MPR is recycled back to the Golgi for another round of transport. researchgate.net

| Enzyme/Receptor | Location | Function in Lysosomal Transport |

| GlcNAc-1-phosphotransferase (GNPT) | cis-Golgi | Adds N-acetylglucosamine-1-phosphate to mannose residues of lysosomal hydrolases. nih.govpnas.org |

| Uncovering Enzyme (UCE) | trans-Golgi Network | Removes the N-acetylglucosamine to expose the M6P marker. nih.govpnas.org |

| Cation-Independent M6P Receptor (CI-M6PR) | trans-Golgi Network, Endosomes, Cell Surface | Binds M6P-tagged hydrolases for transport to endosomes; also involved in endocytosis of extracellular M6P-ligands. researchgate.netnih.gov |

| Cation-Dependent M6P Receptor (CD-M6PR) | trans-Golgi Network, Endosomes | Binds M6P-tagged hydrolases for transport to endosomes. researchgate.netnih.gov |

Role in Golgi Quality Control and Protein Degradation Pathways

The M6P pathway also functions as a quality control mechanism within the Golgi apparatus. Beyond its role in targeting newly synthesized lysosomal enzymes, M6P can tag other proteins for degradation in the lysosome. This process serves to eliminate misfolded or unwanted proteins from the secretory pathway. embopress.orgnih.gov

Recent research has shed light on how Golgi-resident enzymes themselves can be marked for degradation via the M6P pathway. For instance, the glycosyltransferase B4GALT5 can be modified with M6P by the GNPT complex. embopress.org This M6P-tagged B4GALT5 is then recognized by M6P receptors in the trans-Golgi and directed to the lysosome for degradation. embopress.org This suggests a novel degradative pathway that contributes to the quality control and turnover of Golgi proteins. researchgate.net Furthermore, the development of technologies like Lysosome-Targeting Chimeras (LYTACs) has harnessed this natural degradation pathway. researchgate.net LYTACs utilize the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR) to ferry extracellular and membrane-bound proteins to the lysosome for degradation, opening up new therapeutic avenues for eliminating pathological proteins. nih.govacs.org

Modulation of Extracellular Protein Activity by Soluble Mannose 6-Phosphate Receptors

The cation-independent mannose 6-phosphate receptor (CI-M6PR) is not confined to the Golgi network; it is also present on the cell surface. nih.gov At the plasma membrane, the CI-M6PR can bind to extracellular proteins that bear the M6P signal and internalize them for delivery to the lysosome. nih.govfrontiersin.org This function is crucial for clearing extracellular M6P-containing proteins and modulating their activity.

A key example of this is the regulation of transforming growth factor-beta (TGF-β). The CI-M6PR can bind to the latent TGF-β precursor, which contains M6P, and this interaction is important for the activation of this potent cytokine involved in processes like wound healing. nih.gov Soluble M6P or its analogs can competitively inhibit this binding, thereby preventing TGF-β activation. nih.gov Similarly, the CI-M6PR is involved in the internalization and subsequent degradation of other extracellular M6P-glycoproteins, including certain growth factors and enzymes like granzyme B. nih.govresearchgate.net This receptor-mediated endocytosis provides a mechanism for the cell to regulate the levels and activities of specific extracellular proteins, thereby influencing cellular responses to the external environment. frontiersin.org The development of synthetic M6P analogues aims to leverage this pathway for therapeutic purposes, such as enhancing the delivery of drugs to lysosomes or inhibiting the activity of pathological extracellular proteins. frontiersin.org

| Extracellular Ligand | Receptor | Physiological Outcome of Interaction |

| Latent TGF-β precursor | CI-M6PR | Activation of TGF-β, involved in wound healing. nih.gov |

| Granzyme B | CI-M6PR | Internalization and potential modulation of immune response. nih.gov |

| Extracellular lysosomal enzymes | CI-M6PR | Clearance from the extracellular space and delivery to lysosomes. nih.gov |

Interplay with Broader Cellular Metabolic Networks (e.g., Glycolysis, Fatty Acid Synthesis, Amino Acid Synthesis)

Mannose 6-phosphate is not an isolated molecule; it is integrated into the cell's central metabolic networks. Its most direct link is to glycolysis, the primary pathway for energy production. M6P can be converted to fructose (B13574) 6-phosphate by the enzyme phosphomannose isomerase (PMI). numberanalytics.comresearchgate.net Fructose 6-phosphate is a key intermediate in glycolysis, meaning that mannose can be utilized as an energy source by the cell. numberanalytics.com

Conversely, an accumulation of M6P can have an inhibitory effect on glycolysis. High levels of M6P have been shown to inhibit the activity of key glycolytic enzymes, including hexokinase, phosphoglucose (B3042753) isomerase (PGI), and glucose-6-phosphate dehydrogenase (G6PD), which is part of the pentose (B10789219) phosphate (B84403) pathway. researchgate.netfrontiersin.org This inhibition can lead to reduced lactate (B86563) production and impact the tricarboxylic acid (TCA) cycle, ultimately affecting cell growth. frontiersin.org In some cancer cells with low expression of PMI, the accumulation of M6P from exogenous mannose can disrupt glycolysis and exert an anti-tumor effect. bioscientifica.com

The involvement of M6P in fatty acid and amino acid synthesis is also recognized, although the specific mechanisms are less direct than its connection to glycolysis. mdpi.com As a precursor for the synthesis of GDP-mannose, M6P is essential for the glycosylation of many proteins, a process that can influence the function of enzymes involved in various metabolic pathways, including fatty acid and amino acid metabolism. numberanalytics.comresearchgate.net For example, trehalose-6-phosphate, a related sugar phosphate, has been shown to positively regulate fatty acid synthesis. oup.com Furthermore, metabolic studies have indicated that shifts in amino acid metabolism, such as an increase in glutamate (B1630785) synthesis, can occur in conjunction with changes in M6P levels and glycolytic flux. dntb.gov.ua

Pathological Implications of Mannose 6 Phosphate Pathway Dysregulation

Genetic Defects and Lysosomal Storage Disorders (e.g., Mucolipidosis Types II and III)

The primary genetic disorders resulting from a faulty M6P pathway are Mucolipidosis II (ML II), also known as I-cell disease, and the less severe Mucolipidosis III (ML III), or pseudo-Hurler polydystrophy. medlink.comchildrenshospital.orgmhmedical.com Both are autosomal recessive diseases caused by mutations in the genes that code for the enzyme UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase). medlink.comlabcorp.comrarediseases.org

This enzyme is a complex protein composed of three subunits (α, β, and γ) encoded by two different genes: GNPTAB and GNPTG. medlineplus.govmedlineplus.govnih.gov The GNPTAB gene provides the instructions for the alpha (α) and beta (β) subunits, which form the catalytic core of the enzyme. medlineplus.govmedlineplus.govselfdecode.comallenpress.com The GNPTG gene codes for the gamma (γ) subunit, which is involved in recognizing and selecting the lysosomal enzymes to be phosphorylated. medlineplus.govnih.gov

Mutations in the GNPTAB gene are responsible for ML II and ML III alpha/beta. medlink.comnih.gov The severity of the disease directly correlates with the impact of the mutation on the enzyme's function.

Mucolipidosis II (I-cell disease): This is the most severe form, caused by mutations that lead to a total or near-total deficiency of GlcNAc-1-phosphotransferase activity. medlineplus.govnih.govmedlineplus.gov These are often nonsense or frameshift mutations that prevent the production of any functional enzyme. selfdecode.comfrontiersin.org Without the M6P tag, newly synthesized lysosomal hydrolases are not sorted correctly. medlineplus.govwikipedia.org

Mucolipidosis III (Pseudo-Hurler Polydystrophy): This is a milder, more attenuated disorder. nih.gov It results from mutations, typically missense mutations, that cause a reduced, but not absent, level of GlcNAc-1-phosphotransferase activity. medlineplus.govmedlineplus.govfrontiersin.org This allows for some degree of lysosomal enzyme phosphorylation and targeting, resulting in a less severe clinical presentation compared to ML II. nih.govmedlineplus.gov

The table below summarizes the key genetic features of these disorders.

| Feature | Mucolipidosis II (I-cell Disease) | Mucolipidosis III (Pseudo-Hurler Polydystrophy) |

| Associated Genes | GNPTAB | GNPTAB, GNPTG |

| Enzyme Defect | GlcNAc-1-phosphotransferase | GlcNAc-1-phosphotransferase |

| Enzyme Activity | Complete or near-complete loss of function. medlineplus.govmedlineplus.gov | Reduced, residual activity. medlineplus.govmedlineplus.gov |

| Inheritance Pattern | Autosomal Recessive. childrenshospital.orglabcorp.com | Autosomal Recessive. labcorp.com |

| Primary Consequence | Failure to synthesize the mannose 6-phosphate recognition marker. orpha.net | Partial failure to synthesize the mannose 6-phosphate marker. medlineplus.gov |

A founder effect for Mucolipidosis II has been noted in the Saguenay-Lac-St-Jean region of Quebec, where the birth prevalence is significantly higher than in other parts of the world. orpha.net

Molecular Mechanisms of Disease Pathogenesis Resulting from Aberrant Lysosomal Enzyme Targeting

The pathogenesis of Mucolipidosis types II and III stems directly from the failure to properly tag lysosomal hydrolases with mannose 6-phosphate. The molecular cascade of events resulting from this initial defect is central to the disease's pathology.

In a healthy individual, GlcNAc-1-phosphotransferase catalyzes the first step in creating the M6P marker on N-linked oligosaccharides of lysosomal enzymes within the cis-Golgi network. oup.comnih.govresearchgate.net This M6P tag acts as a specific "address label." medlineplus.gov In the trans-Golgi network, these labels are bound by M6P receptors (MPRs), which segregate the hydrolases from the secretory pathway and package them into vesicles destined for the lysosomes. researchgate.netwikipedia.orgresearchgate.net

In ML II and ML III, the defective or deficient GlcNAc-1-phosphotransferase cannot create this M6P label. medlineplus.govmedlineplus.gov Consequently, the molecular mechanism of disease unfolds as follows:

Mistargeting of Lysosomal Enzymes: Without the M6P tag, the M6P receptors cannot recognize the lysosomal hydrolases. medlineplus.govwikipedia.org As a result, instead of being directed to the lysosomes, these enzymes follow the cell's default secretory pathway and are transported out of the cell into the extracellular space. mhmedical.commedlineplus.govwikipedia.org This leads to a characteristic finding in patients: markedly elevated levels of lysosomal enzymes in the plasma and other body fluids. mhmedical.comorpha.net

Lysosomal Dysfunction and Substrate Accumulation: The misdirection of enzymes results in a critical shortage of hydrolases within the lysosomes. medlineplus.govwikipedia.org Lysosomes are the primary recycling centers of the cell, responsible for breaking down various macromolecules like glycosaminoglycans, lipids, and oligosaccharides. childrenshospital.orgwikipedia.org Lacking the necessary enzymes, these substances cannot be degraded. wikipedia.org They accumulate progressively within the lysosomes, causing them to swell and form large inclusions. childrenshospital.orgmhmedical.com In ML II, these are known as "inclusion cells," which give the disease its alternative name. wikipedia.orgmhmedical.com

Cellular and Tissue Damage: The accumulation of undigested material disrupts normal cellular function and architecture, particularly in cells of mesenchymal origin, such as fibroblasts. mhmedical.commhmedical.com This cellular dysfunction triggers a complex pathogenic cascade, leading to abnormalities in vesicle trafficking, impairment of autophagy, and perturbation of calcium homeostasis. embopress.org The combined effect of lysosomal dysfunction within cells and the abnormal presence of active hydrolases outside the cells leads to the widespread tissue and organ damage seen in these disorders. medlineplus.govmedlineplus.gov This manifests as skeletal abnormalities, coarse facial features, cardiac complications, and severe developmental delays. childrenshospital.orgorpha.netmhmedical.com

Interestingly, some cell types in affected individuals maintain normal levels of lysosomal enzymes, suggesting the existence of M6P-independent targeting pathways. mhmedical.commhmedical.comnih.gov For example, a specific protein recognition event, rather than a carbohydrate tag, appears to mediate some lysosomal sorting in B lymphocytes. nih.gov However, these alternative pathways are not sufficient to compensate for the primary defect in most tissues.

The table below outlines the molecular pathogenesis.

| Pathogenic Step | Molecular Event | Cellular Consequence |

| 1. Enzyme Tagging Failure | Deficiency of GlcNAc-1-phosphotransferase prevents M6P synthesis on hydrolases. orpha.net | Lysosomal enzymes lack the necessary "address label" for lysosomal transport. medlineplus.govmedlineplus.gov |

| 2. Enzyme Mistargeting | Hydrolases are not recognized by M6P receptors in the Golgi apparatus. wikipedia.org | Enzymes are secreted from the cell via the default secretory pathway. mhmedical.comwikipedia.org |

| 3. Lysosomal Deficiency | Lysosomes are depleted of essential acid hydrolases. medlineplus.govmedlineplus.gov | Catabolism of macromolecules (fats, sugars, etc.) is blocked. childrenshospital.orgwikipedia.org |

| 4. Substrate Accumulation | Undigested macromolecules build up within lysosomes. wikipedia.orgembopress.org | Formation of characteristic "inclusion bodies"; disruption of cellular homeostasis. mhmedical.comembopress.org |

| 5. Extracellular Damage | High levels of active lysosomal enzymes are present in the extracellular matrix. mhmedical.commedlineplus.gov | Damage to connective tissues and contribution to systemic pathology. medlineplus.gov |

Advanced Research Methodologies and Experimental Approaches for Mannose 6 Phosphate Studies

Biochemical and Enzymological Characterization

Enzyme Activity Assays and Kinetic Analysis of Mannose 6-Phosphate Pathway Enzymes (e.g., GNPT, UCE, Mannose Kinase)

The intricate mannose 6-phosphate (M6P) pathway, crucial for the correct trafficking of lysosomal enzymes, is primarily orchestrated by two key enzymes: N-acetylglucosamine-1-phosphotransferase (GNPT) and N-acetylglucosamine-1-phosphodiester alpha-N-acetylglucosaminidase (UCE), also known as the "uncovering enzyme". pnas.orgfrontiersin.org The sequential action of these enzymes results in the formation of the M6P marker on lysosomal hydrolases, a tag that destines them for the lysosome. researchgate.net A third enzyme, mannose kinase, also plays a role in cellular mannose metabolism.

N-acetylglucosamine-1-phosphotransferase (GNPT) catalyzes the initial, rate-limiting step in the M6P pathway. biorxiv.org This enzyme recognizes and transfers a phospho-N-acetylglucosamine (phospho-GlcNAc) group from a UDP-GlcNAc donor to a mannose residue on a target lysosomal hydrolase. pnas.org Enzyme activity assays for GNPT are fundamental to understanding its function and the impact of mutations that lead to lysosomal storage diseases like mucolipidosis types II and III. pnas.org

A common method for assaying GNPT activity involves the use of a radiolabeled sugar donor, such as [β-³²P]UDP-GlcNAc. researchgate.net The transfer of the radiolabeled GlcNAc-1-phosphate to an acceptor substrate, which can be a simple sugar like α-methyl-D-mannoside (αMM) or a purified lysosomal enzyme, is then quantified. researchgate.netpnas.org For instance, in one study, in vitro activity assays were conducted using purified hamster GNPTAB-GNPTG complex, 100 mM α-methyl D-mannoside as the substrate, and 1 mM UDP-GlcNAc. pnas.org The apparent Km for αMM is significantly higher (around 40 mM) compared to that for lysosomal hydrolases (around 25 µM), reflecting the catalytic function independent of the protein recognition site. pnas.org The reaction products can be separated from the unreacted donor and other components using techniques like affinity chromatography on a cation-independent mannose-6-phosphate (B13060355) receptor (CI-MPR) column. pnas.org

N-acetylglucosamine-1-phosphodiester alpha-N-acetylglucosaminidase (UCE) performs the second step in the pathway, removing the terminal GlcNAc to expose the M6P recognition marker. pnas.orgmdpi.com UCE activity can be assayed using a synthetic substrate or by measuring the "uncovering" of the M6P marker on a GNPT-modified protein. A UDP-Glo kit has been utilized to measure UCE activity by detecting the amount of UDP released during the reaction. researchgate.net Kinetic parameters for bovine liver UCE have also been determined. osti.gov

Mannose Kinase catalyzes the phosphorylation of mannose to mannose-6-phosphate, a key intermediate in several metabolic pathways. mdpi.com A cost-effective enzymatic synthesis of M6P has been explored using a polyphosphate-dependent mannose kinase from Arthrobacter species, which utilizes polyphosphate instead of the more expensive ATP. mdpi.comresearchgate.net The efficiency of this reaction can be optimized by adjusting factors like temperature, metal ion concentration, and substrate addition. mdpi.com The products of this reaction can be qualitatively detected using thin-layer chromatography (TLC). mdpi.comresearchgate.net

| Enzyme | Function | Common Assay Substrates | Detection Method |

|---|---|---|---|

| N-acetylglucosamine-1-phosphotransferase (GNPT) | Transfers GlcNAc-1-phosphate to mannose residues of lysosomal enzymes. pnas.org | α-methyl-D-mannoside, purified lysosomal hydrolases (e.g., cathepsin D, α-iduronidase). pnas.org | Radioactive labeling ([β-³²P]UDP-GlcNAc) and subsequent quantification of transferred label. researchgate.net |

| N-acetylglucosamine-1-phosphodiester alpha-N-acetylglucosaminidase (UCE) | Removes the "covering" GlcNAc to expose the M6P marker. pnas.org | GNPT-modified proteins, synthetic substrates. researchgate.net | UDP-Glo assay (measures UDP release). researchgate.net |

| Mannose Kinase | Phosphorylates mannose to mannose-6-phosphate. mdpi.com | Mannose, polyphosphate. mdpi.com | Thin-layer chromatography (TLC). mdpi.com |

Protein Purification and Recombinant Expression Systems for Pathway Components

The detailed study of M6P pathway enzymes and receptors necessitates their production in sufficient quantities and purity. This is achieved through protein purification from native sources or, more commonly, via recombinant expression systems.

Purification of Native Proteins: Early studies involved the purification of these proteins from tissues. For example, GNPT was purified from bovine mammary glands. researchgate.net The cation-dependent M6P receptor (CD-MPR) was purified from murine P388D1 macrophages and bovine liver using affinity chromatography on a lysosomal enzyme column. nih.gov Similarly, a microsomal alpha-N-acetylglucosaminyl phosphodiesterase (UCE) was partially purified from rat liver. osti.gov

Recombinant Expression Systems: Recombinant DNA technology has revolutionized the production of these proteins. Various expression systems, including bacteria, mammalian cells, insect cells, and plants, have been employed.

Bacterial Systems (E. coli): Escherichia coli is a common host for expressing components of the M6P pathway, particularly for structural studies. nih.govnih.gov For instance, different truncated versions of human UCE were expressed in E. coli. researchgate.netnih.gov To improve solubility, fusion tags like maltose-binding protein (MBP) are often used. nih.gov The phosphodiester-binding site of the CI-MPR has also been expressed in E. coli for crystallographic and NMR studies. nih.gov

Mammalian Cell Systems: Mammalian cell lines, such as HEK293 and Chinese Hamster Ovary (CHO) cells, are frequently used to express functional M6P pathway components, as they provide the necessary post-translational modifications. pnas.orgoup.com For example, wild-type and mutant forms of GNPT have been expressed in HEK293 cells to study their activity. pnas.orgnih.gov A stable cell line overexpressing the human M6P receptor (hM6PR) has been utilized for the production of its extracellular domain. nih.gov

Insect Cell Systems (Sf9): Insect cells, such as Sf9 cells, are another valuable system for producing recombinant proteins. Constructs of the CI-MPR have been generated in Sf9 cells. nih.gov

Plant-Based Systems: Plants, such as Arabidopsis thaliana, have been explored as a platform for producing components of the M6P pathway. Human UCE has been expressed in Arabidopsis seeds. researchgate.net Furthermore, the entire human M6P elaboration machinery has been co-expressed with a recombinant human lysosomal enzyme in plants. mdpi.com

Purification Techniques: Regardless of the expression system, purification is a critical step. Affinity chromatography is a powerful tool, often utilizing the specific binding properties of the protein. For instance, Ni-NTA affinity chromatography is used for His-tagged recombinant proteins. pnas.orgnih.gov A novel small molecule biomimetic, aminophenyl-M6P, has been developed into an affinity resin for the purification of the M6PR extracellular domain. nih.gov Size exclusion chromatography is also commonly used as a subsequent purification step. nih.gov

Structural Biology Techniques

X-ray Crystallography of Mannose 6-Phosphate Pathway Enzymes and Receptor Domains

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of key components of the M6P pathway, providing profound insights into their function and mechanism.

The cation-independent mannose 6-phosphate receptor (CI-MPR) is a large transmembrane protein with 15 extracellular domains. embopress.org The crystal structure of the N-terminal three domains of the bovine CI-MPR has been solved, revealing a compact structure with the carbohydrate-binding site located on one face of the molecule. embopress.orgnih.gov The structures of seven of the 15 domains have been determined, showing a similar fold. wikipedia.org Domains 3, 5, and 9 are known to bind M6P, with domains 3 and 9 exhibiting high affinity. wikipedia.org

The structure of the N-acetylglucosamine-1-phosphotransferase (GNPT) complex has been a significant focus of research. Partial three-dimensional structures of the GNPT complex have been determined, including the catalytic domain and the sugar-binding γ subunit. pnas.org These structures, combined with biochemical experiments, have shed light on the enzyme's catalytic mechanism and how it recognizes specific sugars. pnas.org The crystal structure of the propiece-autoinhibited catalytic domain of guinea pig UCE, which shares high similarity with human UCE, has also been determined. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Binding Studies of Mannose 6-Phosphate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinities, kinetics, and the specific residues involved in the interaction.

NMR has been particularly valuable in characterizing the binding of M6P and related structures to the CI-MPR . The structure of domain 5 of the CI-MPR, which preferentially binds phosphodiester-containing lysosomal enzymes, was determined by NMR spectroscopy. pnas.org This study, along with mutagenesis, identified the key residues involved in recognizing the phosphodiester ligand. pnas.org NMR has also been used to characterize the phosphodiester-binding site of the CI-MPR expressed in bacteria, confirming its suitability for detailed structural analysis. nih.govresearchgate.net Furthermore, NMR has been employed in the structural analysis of phosphomannans from the cell wall of Candida albicans, revealing details of their manno-oligosaccharide structures. nih.govnih.gov

Analytical Chemistry Techniques for Glycan and Phosphorylation Profiling

A variety of sophisticated analytical chemistry techniques are employed to characterize the complex glycan structures and phosphorylation patterns associated with the M6P pathway.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of M6P-containing glycans. researchgate.netkribb.re.kr High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a well-established method for the selective and sensitive determination of M6P in glycoproteins without the need for derivatization. thermofisher.comchromatographyonline.com Hydrophilic interaction liquid chromatography (HILIC) is another HPLC mode used for the separation and profiling of M6P-bearing glycans. acs.org The performance of different fluorescent tags, such as 2-aminobenzoic acid (2-AA), 2-aminobenzamide (B116534) (2-AB), and 3-(acetyl-amino)-6-aminoacridine (AA-Ac), has been compared for the analysis of bi-phosphorylated glycans. kribb.re.kr

Mass Spectrometry (MS) is an indispensable tool for the detailed structural characterization of glycans and for identifying sites of phosphorylation. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is used to determine the masses of glycan structures and to confirm the identities of peaks collected from HPLC separations. researchgate.netkribb.re.kr Electrospray ionization (ESI)-MS and tandem MS (MS/MS) are also used for detailed structural analysis and sequencing of glycans. abdn.ac.uk Combining liquid chromatography with mass spectrometry (LC-MS) provides a powerful platform for comprehensive glycomic and phosphoproteomic analyses. plos.org

Affinity Purification techniques are often used to enrich for phosphorylated glycans prior to analysis. Mixed oxide affinity purification using a combination of TiO₂ and ZrO₂ resins can selectively enrich for oligosaccharides bearing mono- or diphospho-esters. acs.org

Exoglycosidase Digestion is a valuable tool for structural elucidation. By treating glycans with specific exoglycosidases and analyzing the resulting products, the sequence and linkage of the monosaccharide units can be determined. acs.org The resistance of certain peaks to digestion can indicate the presence of a blocking group, such as the M6P tag. acs.org

| Technique | Application | Key Findings/Capabilities |

|---|---|---|

| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) | Quantification of M6P in glycoproteins. thermofisher.comchromatographyonline.com | Allows for selective and sensitive detection without derivatization. chromatographyonline.com |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation and profiling of M6P-bearing glycans. acs.org | Effective for separating complex glycan mixtures. acs.org |

| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Mass determination of glycans and confirmation of HPLC peak identities. researchgate.netkribb.re.kr | Provides accurate mass information for glycan structures. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Comprehensive glycomic and phosphoproteomic analysis. plos.org | Combines separation with detailed structural information. plos.org |

| Mixed Oxide Affinity Purification (TiO₂/ZrO₂) | Enrichment of phosphorylated oligosaccharides. acs.org | Selectively captures mono- and di-phospho-esters. acs.org |

| Exoglycosidase Digestion | Structural elucidation of glycan sequences and linkages. acs.org | Resistance to digestion can indicate the presence of the M6P tag. acs.org |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Mannose 6-Phosphate Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used for the separation, identification, and quantification of sodium mannose 6-phosphate (M6P). ijsrtjournal.comresearchgate.net These methods are crucial for quality control in the production of therapeutic enzymes for lysosomal storage diseases, where M6P content is a critical quality attribute. researchgate.netkribb.re.kr

The analysis of M6P-containing glycans by HPLC often involves derivatization with fluorescent tags to enhance detection sensitivity. researchgate.netkribb.re.krresearchgate.netnih.gov Commonly used fluorescent labels include 2-aminobenzoic acid (2-AA), 2-aminobenzamide (2-AB), and 3-(acetyl-amino)-6-aminoacridine (AA-Ac). kribb.re.krnih.gov The choice of fluorescent tag and the hydrophilicity of the elution solvent can significantly impact the analysis, particularly for bi-phosphorylated glycans. kribb.re.krnih.gov Studies have shown that 2-AA labeling provides the best performance for analyzing M6P glycans in both HPLC and subsequent mass spectrometry analyses. kribb.re.kr

UPLC, an advancement of HPLC, utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures. ijsrtjournal.comresearchgate.net This results in significantly improved speed, resolution, and sensitivity compared to traditional HPLC. ijsrtjournal.commeasurlabs.com UPLC can be combined with fluorescence detection for rapid and sensitive analysis of carbohydrates labeled with fluorescent tags like p-aminobenzoic ethyl ester (ABEE). jst.go.jp

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is another well-established technique for determining M6P. chromatographyonline.com This method can accurately quantify M6P even in complex mixtures, such as acid-hydrolyzed proteins. chromatographyonline.com

Table 1: Comparison of HPLC and UPLC for Mannose 6-Phosphate Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Principle | Separation based on partitioning between a stationary and mobile phase at high pressure. | Operates on the same principle as HPLC but uses smaller particle size columns and higher pressures. ijsrtjournal.comresearchgate.net |

| Particle Size | Typically 3-5 µm | < 2 µm ijsrtjournal.com |

| Pressure | Lower than UPLC | Up to 100 MPa ijsrtjournal.com |

| Resolution | Good | Higher, allowing for better separation of complex mixtures. ijsrtjournal.com |

| Speed | Slower analysis times. | Faster analysis times, up to 90% reduction compared to HPLC. ijsrtjournal.com |

| Sensitivity | Good | Higher sensitivity for detecting low concentrations. ijsrtjournal.com |

| Applications for M6P | Quality control of therapeutic enzymes, analysis of fluorescently tagged M6P glycans. researchgate.netkribb.re.kr | Rapid and sensitive analysis of labeled carbohydrates. jst.go.jp |

Mass Spectrometry-Based Glycoproteomics for Mannose 6-Phosphate-Containing Glycans

Mass spectrometry (MS)-based glycoproteomics is an indispensable tool for the detailed structural characterization of M6P-containing glycoproteins. nih.govd-nb.info This approach allows for the identification of specific glycan structures and their attachment sites on proteins. acs.org

A common strategy involves the enrichment of M6P-containing glycoproteins or glycopeptides prior to MS analysis. d-nb.inforesearchgate.net This can be achieved through affinity purification using immobilized M6P receptors (MPRs). nih.govresearchgate.netnih.gov Following purification, the proteins are typically digested, and the resulting peptides or released glycans are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov This has been successfully applied to identify a wide range of lysosomal and non-lysosomal M6P-containing proteins in human plasma and urine. nih.govnih.gov

Various MS techniques are employed to analyze M6P glycans. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is often used in conjunction with HPLC to confirm the identity of M6P glycan peaks collected from the chromatograph. researchgate.netresearchgate.netnih.gov For more detailed structural information, including the specific sites of M6P attachment, advanced techniques like electron-capture dissociation (ECD) and electron-transfer dissociation (ETD) are utilized. These methods can cleave the peptide backbone without disturbing the labile phosphate (B84403) and glycan modifications. d-nb.info

Recent advances also include the use of mixed oxide affinity purification with materials like TiO₂ and ZrO₂ to selectively enrich for phosphorylated oligosaccharides, facilitating their characterization. acs.org

Table 2: Mass Spectrometry Techniques for M6P Glycan Analysis

| Technique | Principle | Application in M6P Analysis |

| MALDI-TOF MS | A soft ionization technique where a laser strikes a matrix of small molecules to create ions from a large molecule sample with minimal fragmentation. | Confirmation of M6P glycan identity from HPLC fractions. researchgate.netresearchgate.netnih.gov |

| LC-MS/MS | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry for complex mixture analysis. | Identification of M6P-containing proteins and peptides in biological samples like urine and plasma. nih.govnih.gov |

| ECD/ETD | Fragmentation techniques that induce cleavage of the peptide backbone while preserving post-translational modifications. | Determination of the precise location of M6P on the peptide chain. d-nb.info |

Thin-Layer Chromatography (TLC) for Mannose 6-Phosphate Detection

Thin-layer chromatography (TLC) is a simple, cost-effective, and rapid method for the qualitative detection of this compound. researchgate.netmdpi.com It is particularly useful for monitoring enzymatic reactions, such as the synthesis of M6P from mannose. researchgate.netmdpi.com

In a typical TLC analysis, a small amount of the sample is spotted onto a silica (B1680970) gel plate. mdpi.com The plate is then developed in a solvent system, which separates the components based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (solvent). researchgate.net For M6P, a common solvent system is a mixture of 1-butanol, ethanol, and water. tandfonline.com

After separation, the spots are visualized using a variety of staining reagents. A common method involves spraying the plate with a reagent like 50% sulfuric acid in methanol (B129727) and heating, which reveals the total sugar content. tandfonline.com More specific detection of reducing sugars can be achieved using reagents like the modified Somogyi-Nelson reagents or copper bicinchoninate, which produce colored spots upon reaction. tandfonline.com For instance, in a study synthesizing M6P, TLC was used to qualitatively confirm the presence of the product in the reaction mixture by comparing its migration to that of a mannose standard and an M6P standard. researchgate.netmdpi.com

Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF) for Mannose 6-Phosphate Characterization

Capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) is a highly sensitive and efficient separation technique that has been applied to the characterization of M6P-containing oligosaccharides. acs.orgnih.gov This method offers high resolution, short analysis times, and requires only small sample volumes. nih.govresearchgate.net

The principle of CE involves the separation of charged molecules in a narrow capillary under the influence of a high-voltage electric field. For the analysis of carbohydrates like M6P, which may not have a native charge or chromophore, derivatization with a fluorescent tag is necessary for LIF detection. acs.orgsciex.com This labeling not only allows for highly sensitive detection but can also introduce a charge to neutral glycans, facilitating their separation by electrophoresis. sciex.com

CE-LIF has been used in combination with other techniques, such as exoglycosidase digestion and weak anion exchange fractionation, for the comprehensive characterization of M6P-bearing glycans on therapeutic enzymes. acs.org This combined approach allows for the identification and semi-quantification of specific M6P-containing oligosaccharide structures. acs.org The high sensitivity of CE-LIF makes it particularly valuable for analyzing low-abundance analytes. nih.gov

Molecular and Cell Biology Experimental Models

Genetically Modified Organisms and Knockout Models (e.g., Mannose 6-Phosphate Receptor knockout mice)

Genetically modified organisms, particularly knockout mice, have been instrumental in elucidating the in vivo functions of the mannose 6-phosphate pathway. nih.govfrontiersin.org By deleting the genes for key components of this pathway, researchers can observe the resulting physiological and cellular consequences.

Mannose 6-Phosphate Receptor (MPR) Knockout Mice: There are two main types of MPRs: the cation-dependent MPR (CD-MPR) and the cation-independent MPR (CI-MPR). wikipedia.org Knockout mouse models have been generated for both.

CD-MPR Knockout Mice: Mice lacking the CD-MPR appear generally healthy but exhibit defects in the targeting of multiple lysosomal enzymes. nih.govfrontiersin.org They show elevated levels of phosphorylated lysosomal enzymes in their body fluids and accumulate undigested materials in their lysosomes. nih.govwikipedia.org This indicates that while other mechanisms can partially compensate, the CD-MPR is required for efficient intracellular targeting of a subset of lysosomal enzymes. nih.govwikipedia.org

CI-MPR Knockout Mice: The complete knockout of the CI-MPR gene is embryonically lethal. However, this lethality can be prevented by the simultaneous knockout of the insulin-like growth factor 2 (IGF2) gene, revealing the dual function of the CI-MPR in both lysosomal enzyme trafficking and IGF2 regulation. frontiersin.org In the absence of CI-MPR, about 70% of lysosomal enzymes are secreted, demonstrating that the CD-MPR cannot fully compensate for its function. frontiersin.org

Other Knockout Models:

N-acetylglucosamine-1-phosphotransferase (GNPT) Knockout Mice: Knockout of the GNPTAB gene, which encodes the catalytic subunits of the enzyme that initiates M6P tag formation, results in the complete loss of M6P labeling. frontiersin.org This leads to the secretion of inactive lysosomal enzymes and the accumulation of undegraded materials within lysosomes. frontiersin.org

Mannose 6-Phosphate Uncovering Enzyme (UCE) Knockout Mice: Mice lacking the UCE, the enzyme that completes the M6P signal, have a milder phenotype than GNPT-deficient mice. molbiolcell.org They exhibit elevated levels of acid hydrolases in their plasma, but these hydrolases retain the GlcNAc-P-Man diester structure, which allows for weak binding to the CI-MPR and some level of lysosomal sorting. frontiersin.orgmolbiolcell.org

μ1A-adaptin-deficient Mice: Targeted disruption of the µ1A-adaptin gene, a component of the AP-1 complex involved in vesicle transport from the trans-Golgi network (TGN), is embryonically lethal. nih.gov Cells from these embryos show missorting and increased secretion of lysosomal enzymes like cathepsin D, demonstrating the role of AP-1 in MPR-mediated transport. nih.gov

Table 3: Phenotypes of Key Mannose 6-Phosphate Pathway Knockout Mice

| Knockout Gene | Key Phenotype | Implication |

| CD-MPR | Partial missorting of lysosomal enzymes, accumulation of undigested material in lysosomes. nih.govwikipedia.org | CD-MPR is required for efficient targeting of a subset of lysosomal enzymes. nih.gov |

| CI-MPR | Embryonically lethal; with IGF2 knockout, significant secretion of lysosomal enzymes is observed. frontiersin.org | CI-MPR is essential for both lysosomal targeting and regulation of IGF2. frontiersin.org |

| GNPTAB | Complete loss of M6P tag, secretion of inactive lysosomal enzymes, severe lysosomal storage. frontiersin.org | GNPT is the critical initiating enzyme for the M6P pathway. frontiersin.org |

| UCE | Milder phenotype than GNPT knockout; hydrolases are secreted with a GlcNAc-P-Man diester. molbiolcell.org | The uncovered M6P monoester is crucial for high-affinity binding to MPRs. molbiolcell.org |

| μ1A-adaptin | Embryonically lethal; missorting and secretion of lysosomal enzymes. nih.gov | AP-1 clathrin-coated vesicles are essential for MPR transport from the TGN. nih.gov |

In Vitro Cell Culture Systems for Trafficking and Functional Assays of Mannose 6-Phosphate Pathway

In vitro cell culture systems are fundamental for dissecting the molecular mechanisms of the M6P pathway, including protein trafficking and function. ahajournals.orgnih.gov These systems allow for controlled experiments that are not feasible in whole organisms.

Trafficking Assays:

Pulse-Chase Experiments: This classic technique is used to follow the movement of newly synthesized proteins through the cell. Cells are briefly incubated ("pulsed") with radiolabeled amino acids, which are incorporated into new proteins. Then, the cells are transferred to a medium with non-radiolabeled amino acids ("chased") for various time points. nih.gov By immunoprecipitating the protein of interest (e.g., an M6P-tagged hydrolase or an MPR) at different chase times, its journey from the endoplasmic reticulum, through the Golgi, to endosomes and lysosomes can be tracked. nih.govmolbiolcell.org

Fluorescence-Based Reporters: Recently, genetically encoded fluorescent reporters have been developed to visualize M6P pathway trafficking in living cells. molbiolcell.org A common strategy is to tandemly tag a lysosomal hydrolase with a pH-sensitive fluorescent protein (like sfGFP) and a pH-insensitive one (like mCherry). molbiolcell.org In the neutral pH of the ER and Golgi, both proteins fluoresce. Upon delivery to the acidic lysosome, the sfGFP signal is quenched, while the mCherry signal remains, allowing for ratiometric imaging to track the protein's arrival in the lysosome. molbiolcell.org

Immunofluorescence Microscopy: This technique uses antibodies to visualize the location of specific proteins within fixed cells. By co-staining for an M6P-pathway protein (like the CI-MPR) and markers for specific organelles (e.g., TGN, endosomes, lysosomes), their colocalization can be determined, providing a snapshot of the protein's steady-state distribution and trafficking routes. molbiolcell.org

Functional Assays:

Enzyme Uptake Assays: The function of the M6P pathway in endocytosis can be assessed by adding M6P-containing ligands (e.g., recombinant lysosomal enzymes) to the culture medium of cells. The amount of enzyme taken up by the cells over time is measured, often by assaying the enzyme's activity in cell lysates. ahajournals.orgmdpi.com The specificity of this uptake can be confirmed by competition experiments, where the addition of free M6P to the medium inhibits the uptake of the enzyme by blocking the MPRs on the cell surface. ahajournals.org

In Vitro Phosphorylation Assays: To study the enzymatic machinery of M6P tag formation, in vitro assays are used. For example, a recombinant lysosomal hydrolase can be incubated with purified GlcNAc-1-phosphotransferase (GNPT) and UCE enzymes to test their ability to generate the M6P modification on the hydrolase. mdpi.compnas.org The success of the reaction can then be analyzed by methods like mass spectrometry. mdpi.com

Prorenin Activation: An interesting functional assay involves the M6P receptor-mediated internalization and subsequent activation of prorenin by cardiac cells. ahajournals.org This demonstrates that the M6P pathway can be involved in the activation of precursor proteins following their endocytosis. ahajournals.org

Table 4: Common In Vitro Cell Culture Systems and Their Applications

| Cell Line/System | Application | Key Findings |

| HEp-2 Cells | Studying the kinetics of MPR trafficking. nih.gov | M6PRs enter and rapidly leave multivesicular endosomes without significant accumulation. nih.gov |

| CHO Cells | Analyzing the endocytic trafficking of CI-MPR. molbiolcell.org | Internalized CI-MPR traffics through the endocytic recycling compartment en route to the TGN and late endosomes. molbiolcell.org |

| Primary Fibroblasts | Assessing missorting of lysosomal enzymes from knockout mice. nih.gov | Fibroblasts from CD-MPR knockout mice show increased secretion and decreased intracellular levels of multiple lysosomal enzymes. nih.gov |

| HeLa Cells | Validating genetically-encoded fluorescent reporters for the M6P pathway. molbiolcell.org | Reporters can spatiotemporally track hydrolase trafficking and detect perturbations under various conditions. molbiolcell.org |

| Cardiac Myocytes | Investigating the internalization and activation of prorenin. ahajournals.org | Prorenin is internalized via the M6P receptor and activated intracellularly. ahajournals.org |

Development of Genetically-Encoded Reporters for Mannose 6-Phosphate Pathway Tracking

The study of the mannose 6-phosphate (M6P) pathway, which is crucial for the trafficking of lysosomal hydrolases, has been advanced by the development of genetically-encoded fluorescent reporters. molbiolcell.orgnih.govjncasr.ac.in Traditional methods for monitoring this pathway have limitations in providing a comprehensive view of the trafficking flux and the precise location of lysosomal hydrolases. molbiolcell.orgnih.gov To overcome these shortcomings, researchers have engineered innovative probes to visualize and quantify the transport of these enzymes in real-time within living cells. molbiolcell.orgnih.gov

A recently developed reporter consists of a lysosomal hydrolase, such as DNASE2, tandemly tagged with both a pH-sensitive fluorescent protein (like super-folder GFP or sfGFP) and a pH-insensitive fluorescent protein (like mCherry). molbiolcell.orgnih.gov This design is inspired by probes used in autophagy research. molbiolcell.org The reporter exhibits a yellow fluorescence (a combination of green and red) when located in compartments with a neutral or slightly acidic pH, such as the endoplasmic reticulum (ER), Golgi apparatus, or pre-lysosomal endocytic vesicles. molbiolcell.org Upon delivery to the acidic environment of the lysosomes, the sfGFP fluorescence is quenched, causing the reporter to appear red. molbiolcell.org

The functionality of this type of reporter has been validated under various physiological and pathophysiological conditions and across different cell types. molbiolcell.orgjncasr.ac.in For instance, the reporter can detect disruptions in hydrolase trafficking induced by pharmacological agents or by conditions like the presence of intracellular protein aggregates. molbiolcell.orgnih.gov The trafficking of this reporter is confirmed to be mediated by the M6P pathway, as it shows significant colocalization with mannose 6-phosphate receptors (M6PRs). molbiolcell.orgnih.gov

To validate the pH-sensitivity of the reporter, researchers perform intracellular pH calibration curves. molbiolcell.orgnih.gov This involves treating cells expressing the reporter with an ionophore like nigericin, which equilibrates the pH across cellular membranes, and then imaging the cells in buffers of varying pH levels (e.g., from 4.0 to 7.5). molbiolcell.orgnih.gov The ratio of sfGFP to mCherry fluorescence intensity is then measured to create a standard curve. molbiolcell.orgnih.gov

These genetically-encoded reporters serve as powerful tools for dissecting the mechanistic details of the hydrolase trafficking pathway in both healthy and diseased states. molbiolcell.orgnih.govresearchgate.net Their design allows for potential use in high-throughput screens to identify new pharmacological and genetic modulators of the M6P pathway. molbiolcell.org

Synthetic Chemistry Approaches for Mannose 6-Phosphate Derivatives

Enzymatic Synthesis of Mannose 6-Phosphate (e.g., using Polyphosphate-Dependent Mannose Kinase)

The enzymatic synthesis of mannose 6-phosphate (M6P) offers a green and cost-effective alternative to traditional chemical synthesis methods. mdpi.comresearchgate.net A particularly efficient approach utilizes a polyphosphate-dependent mannose kinase from Arthrobacter species. mdpi.comresearchgate.netevitachem.com This enzyme, also known as polyphosphate-dependent glucomannokinase (PPGMK), leverages inexpensive inorganic polyphosphate as the phosphate donor, circumventing the need for the costly adenosine (B11128) triphosphate (ATP) used by conventional kinases. mdpi.comresearchgate.net

The process typically involves the heterologous expression of the kinase in a host like E. coli. mdpi.comresearchgate.net Researchers have extensively optimized the reaction conditions to maximize the conversion of mannose to M6P. Key factors influencing the reaction's efficiency include temperature, pH, metal ion concentration, and substrate concentrations. mdpi.comresearchgate.net Studies have shown that the optimal temperature for the enzyme's activity is around 30°C, with extreme temperatures inhibiting the reaction. mdpi.comresearchgate.net The reaction is often carried out at a pH of 8.5, and the presence of magnesium ions (MgCl₂) is crucial. mdpi.comresearchgate.net

Using response surface methodology, a statistical approach for process optimization, researchers have achieved a conversion efficiency of up to 99.17%. mdpi.comresearchgate.net The progress of the reaction can be monitored using techniques like high-performance liquid chromatography (HPLC) for quantification and thin-layer chromatography (TLC) for qualitative detection of the product. mdpi.comresearchgate.net

A typical enzymatic synthesis reaction might proceed as follows: the reaction mixture contains mannose, polyphosphate (such as (NaPO₃)₆), a crude enzyme solution of the polyphosphate-dependent mannose kinase, and magnesium chloride in a buffered solution (e.g., Tris-HCl). mdpi.comresearchgate.net The reaction rate is generally very fast in the initial hour and then slows, reaching over 92% conversion within 24 hours under non-optimized conditions. researchgate.netresearchgate.net

The success of this enzymatic method has been demonstrated in scale-up experiments, for example, in a 200 mL system, indicating its potential for industrial applications. mdpi.comresearchgate.net This biocatalytic approach is not only economically advantageous but also operates under mild conditions, making it a safer and more environmentally friendly production method. mdpi.com

Table 1: Optimized Conditions for Enzymatic M6P Synthesis

| Parameter | Optimal Value/Condition | Finding | Source |

| Enzyme | Polyphosphate-dependent mannose kinase (Arthrobacter sp.) | Replaces expensive ATP with inorganic polyphosphate. | mdpi.com, researchgate.net |

| Phosphate Donor | Polyphosphate ((NaPO₃)₆) | Cost-effective and efficient phosphate source. | mdpi.com, researchgate.net |

| Temperature | 30 °C | Highest conversion efficiency (85.46% in single-factor tests). | mdpi.com, researchgate.net |

| pH | 8.5 | Optimal pH for the catalytic reaction. | mdpi.com, researchgate.net |

| Metal Ion | 10 mM MgCl₂ | Essential for enzyme activity. | mdpi.com |

| Conversion Efficiency | 99.17% | Achieved under synthetically optimized conditions. | mdpi.com, researchgate.net |

Design and Synthesis of Mannose 6-Phosphate Analogues for Receptor Targeting Studies